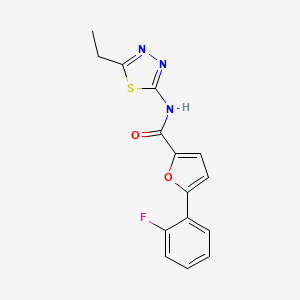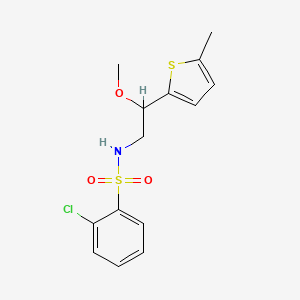
2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Metabolic Pathways and Herbicide Selectivity
- Herbicide Selectivity in Cereals: A foundational aspect of this compound's application is its role in agricultural science, specifically in the metabolism of herbicides like chlorsulfuron. This compound contributes to the selectivity of herbicides, such as chlorsulfuron, which are metabolized by cereal crops into inactive products. This metabolic activity enables the crops to withstand the herbicide's effects, which is a critical factor in the herbicide's selectivity towards weeds versus crops like wheat, oats, and barley (Sweetser, Schow, & Hutchison, 1982).
Anticancer and Antimicrobial Activities
- Anticancer and Antifungal Potential: Another significant application lies in medical research, where derivatives of benzenesulfonamide show promising anticancer and antifungal activities. These derivatives have been synthesized and characterized, indicating their potential in developing new treatments for HIV and fungal infections (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Photodynamic Therapy for Cancer Treatment
- Photodynamic Therapy (PDT): The compound's derivatives have also been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. Novel compounds with high singlet oxygen quantum yields have been synthesized, demonstrating potential as Type II photosensitizers in PDT. Such compounds exhibit good fluorescence properties and high photodegradation quantum yields, which are crucial for effective PDT (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and QSAR Studies
- Antitumor Activity and Molecular Docking: Furthermore, the compound's utility extends to the synthesis and evaluation of derivatives with antiproliferative activities against various cancer cell lines. Molecular docking and QSAR (Quantitative Structure–Activity Relationship) studies of these derivatives provide insights into their potential mechanisms of action and contribute to the development of new anticancer agents (Tomorowicz, Sławiński, Żołnowska, Szafrański, & Kawiak, 2020).
Properties
IUPAC Name |
2-chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-10-7-8-13(20-10)12(19-2)9-16-21(17,18)14-6-4-3-5-11(14)15/h3-8,12,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETYAAUTDCCJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
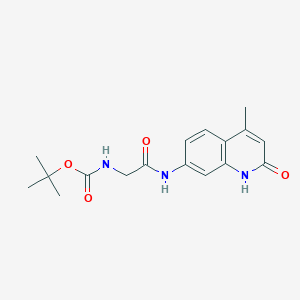
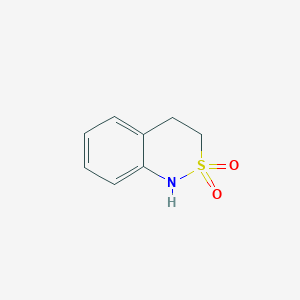
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/no-structure.png)
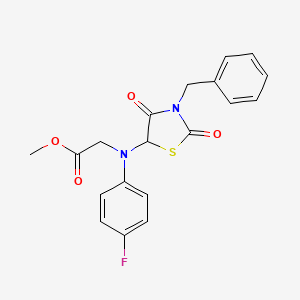
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B2614050.png)


![1-Ethyl-3-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2614056.png)

![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2614059.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2614063.png)
![2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2614064.png)
